molecular formula C14H13N5O4 B5876564 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5876564
M. Wt: 315.28 g/mol
InChI Key: YKLFMAVWWVUBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as NBMPR, is a purine analog that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the 1960s and has since been used as a research tool in various fields, including pharmacology, biochemistry, and molecular biology.

Mechanism of Action

1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is a potent inhibitor of the equilibrative nucleoside transporter (ENT) family, which is responsible for the transport of nucleosides and nucleoside analogs across cell membranes. It binds to the ENTs with high affinity and prevents the uptake of nucleosides and nucleoside analogs into cells. This inhibition leads to the accumulation of these compounds outside the cell, which can then be used to study their effects on cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes being studied. It has been used to study the effects of nucleoside analogs on DNA replication, as well as the role of nucleoside transporters in drug resistance. It has also been used to study the transport of nucleosides across the blood-brain barrier and the effects of nucleoside analogs on brain function.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high potency and specificity for the ENT family of transporters. This allows for the selective inhibition of nucleoside transporters without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity to cells at high concentrations. Careful titration of the compound is necessary to avoid cell death.

Future Directions

There are several future directions for research involving 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new nucleoside analogs that can be used in cancer chemotherapy. Another area of interest is the study of the role of nucleoside transporters in drug resistance and the development of new drugs that can overcome this resistance. Finally, the study of the transport of nucleosides across the blood-brain barrier and the effects of nucleoside analogs on brain function is an area of growing interest.

Scientific Research Applications

1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione has been widely used as a research tool in various fields, including pharmacology, biochemistry, and molecular biology. It has been used to study the transport of nucleosides and nucleoside analogs across cell membranes, as well as the mechanisms of action of various drugs. It has also been used to study the regulation of nucleoside transporters and their role in drug resistance.

Properties

IUPAC Name

1,3-dimethyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-16-12-11(13(20)17(2)14(16)21)18(8-15-12)7-9-3-5-10(6-4-9)19(22)23/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLFMAVWWVUBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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